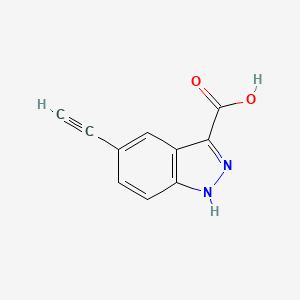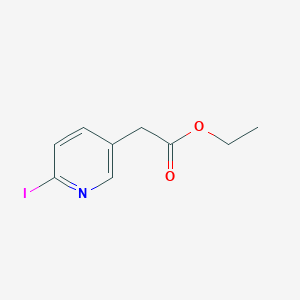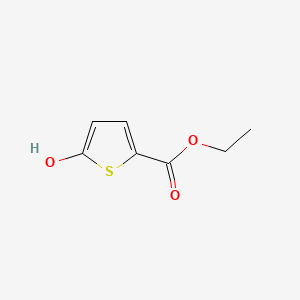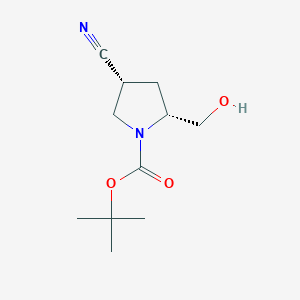
5-Ethynyl-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of an ethynyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1H-indazole-3-carboxylic acid.
Ethynylation: The introduction of the ethynyl group at the 5-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 5-iodo-1H-indazole-3-carboxylic acid with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The final step involves the removal of the trimethylsilyl protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxy-1H-indazole-3-carboxylic acid or 5-formyl-1H-indazole-3-carboxylic acid.
Reduction: Formation of 5-ethynyl-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1H-indazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the ethynyl group at the 5-position makes 5-Ethynyl-1H-indazole-3-carboxylic acid unique. This group enhances its reactivity and allows for the formation of various derivatives through chemical modifications. Additionally, the combination of the ethynyl and carboxylic acid groups provides a versatile platform for further functionalization and application in different fields.
Eigenschaften
Molekularformel |
C10H6N2O2 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
5-ethynyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h1,3-5H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
SMYHQVOXKJJZAB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)NN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)





![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)


